1-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine
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Overview
Description
1-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine is a complex organic compound that features an indole moiety and a pyrimidine ring Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Coupling of Indole and Pyrimidine Rings: The final step involves coupling the indole and pyrimidine rings through a guanidine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen and the pyrimidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
Oxidation: Indole-3-carboxylic acid.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted indole and pyrimidine derivatives.
Scientific Research Applications
1-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar indole and amide linkage.
Uniqueness
1-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine is unique due to its combination of indole and pyrimidine rings, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H18N6O |
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Molecular Weight |
310.35 g/mol |
IUPAC Name |
2-[2-(1H-indol-3-yl)ethyl]-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C16H18N6O/c1-10-8-14(23)21-16(20-10)22-15(17)18-7-6-11-9-19-13-5-3-2-4-12(11)13/h2-5,8-9,19H,6-7H2,1H3,(H4,17,18,20,21,22,23) |
InChI Key |
SUTDHLDPXDLEKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
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